3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine
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Overview
Description
3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine is a useful research compound. Its molecular formula is C15H15NO2S and its molecular weight is 273.35. The purity is usually 95%.
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Scientific Research Applications
Michael Addition and Synthesis of Pyrans
A study by Bakhouch et al. (2015) demonstrated the Michael addition of active methylene compounds to related chemical structures, leading to the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and similar compounds. This process is significant in organic synthesis, particularly for thieno pyrans (Bakhouch et al., 2015).
Pyrazolopyrimidine and Triazine Derivatives
The work of Rateb (2014) explored the reactions of related compounds with active methylene compounds to form pyridopyrazolopyrimidine derivatives. This research is crucial in the development of novel organic compounds with potential applications in medicinal chemistry (Rateb, 2014).
Substituted 2-Aminobenzo[b]pyrans
Shestopalov et al. (2003) described the synthesis of substituted 2-aminobenzo[b]pyrans, demonstrating the versatility of thieno pyrans in synthesizing various organic compounds. Their work contributes to the broader understanding of such compounds in chemical synthesis (Shestopalov et al., 2003).
Fluorescent Properties of Thieno[3,2-c]pyrans
A study by Sahu et al. (2014) investigated the fluorescent properties of a series of thieno[3,2-c]pyrans. They found that these compounds exhibit substituent-dependent fluorescence, indicating potential applications in materials science, particularly in the development of fluorescent materials (Sahu et al., 2014).
Catalytic Synthesis of Pyran and Pyrazole Derivatives
Maleki and Ashrafi (2014) developed an efficient method for synthesizing 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and related compounds using a novel catalyst. This research highlights the role of thieno pyrans in facilitating the synthesis of complex organic molecules (Maleki & Ashrafi, 2014).
Synthesis of Diazepines and Pyrimidines
El-Kashef et al. (2007) and Dabaeva et al. (2011) contributed to the field by synthesizing pyrrolobenzo[b]thieno[1,4]diazepines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, respectively. Their research opens avenues for the development of new chemical entities with potential pharmacological applications (El-Kashef et al., 2007; Dabaeva et al., 2011).
Biological and Pharmaceutical Applications
Research by Altalbawy (2013) and Ryzhkova et al. (2020) explored the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives. These studies are significant for their potential applications in developing new antimicrobial agents (Altalbawy, 2013; Ryzhkova et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4h-benzo[b]pyrans, have been synthesized and studied for their bioactive properties . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Biochemical Pathways
For instance, 2-amino-4H-benzo[b]pyrans have been reported to exhibit antioxidant properties . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Properties
IUPAC Name |
(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-18-8-12(11)19-15(13)16/h2-5H,6-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLMJZPIFTEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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